2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine
Description
Properties
IUPAC Name |
2-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)4-7-15(8-5-11)9-10-3-1-2-6-14-10/h1-3,6H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLWMIPKMKBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Substitution
Reaction Mechanism
This approach leverages the nucleophilicity of the piperidine nitrogen to displace a leaving group (e.g., chloride) on a pyridylmethyl precursor. A representative synthesis begins with 2-(chloromethyl)pyridine reacting with 4,4-difluoropiperidine under basic conditions:
$$
\text{2-(Chloromethyl)pyridine + 4,4-Difluoropiperidine} \xrightarrow{\text{Base}} \text{2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine + HCl}
$$
Optimization and Challenges
- Base Selection : Potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF, acetonitrile) are commonly used.
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
- Yield Limitations : Competing elimination reactions or over-alkylation may reduce yields to 40–60%.
Table 1: Representative Conditions for Nucleophilic Substitution
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-(Chloromethyl)pyridine | K₂CO₃ | DMF | 80 | 24 | 55 |
| 2-(Bromomethyl)pyridine | Et₃N | CH₃CN | 60 | 18 | 62 |
Method 2: Reductive Amination
Reaction Pathway
Reductive amination offers a higher-yielding route by condensing 2-pyridinecarbaldehyde with 4,4-difluoropiperidine in the presence of a reducing agent:
$$
\text{2-Pyridinecarbaldehyde + 4,4-Difluoropiperidine} \xrightarrow{\text{NaBH₄ or BH₃}} \text{this compound}
$$
Key Advancements
- Catalytic Asymmetric Synthesis : Chiral resolution using tartaric acid derivatives or SFC has been employed to access enantiopure products.
- Fluorination Challenges : Early routes using XtalFluor-E for difluorination adjacent to stereocenters suffered from HF elimination, but switching to SF₄/HF increased yields from 12% to 23%.
Table 2: Reductive Amination Parameters
| Reducing Agent | Solvent | Temperature (°C) | Stereoselectivity (% de) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25 | - | 68 |
| BH₃·THF | THF | 0 → 25 | 85 | 74 |
Method 3: Cyclization Reactions
Piperidine Ring Construction
Cyclization strategies build the 4,4-difluoropiperidine ring after introducing the pyridylmethyl group. For example, a Heck coupling followed by fluorination:
$$
\text{2-Vinylpyridine + 1,4-Dihalobutane} \xrightarrow{\text{Pd(OAc)₂}} \text{Intermediate} \xrightarrow{\text{SF₄/HF}} \text{this compound}
$$
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine or pyridine rings.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action for 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorination Patterns
- This compound vs.
Core Heterocycle Modifications
- Imidazopyridine Derivatives (e.g., ): Replacing pyridine with imidazopyridine introduces a fused bicyclic system, improving selectivity for CB2 receptors over CB1 (1,700-fold selectivity) .
- Isothiazolopyridine Derivatives (e.g., ): The isothiazolo[4,3-b]pyridine core in compound 12b confers potent inhibition of AAK1/GAK kinases (IC₅₀ < 100 nM), critical for antiviral drug development .
Functional Group Contributions
- Phenylthiomethyl Group (): The sulfur atom in 2-[(phenylthio)methyl]pyridine derivatives enhances anti-inflammatory activity by modulating redox signaling pathways, unlike non-sulfur-containing analogues .
Biological Activity
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoropiperidine moiety. The fluorine atoms significantly influence its pharmacological properties by enhancing binding affinity to various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes, modulating their activity through competitive inhibition or allosteric modulation.
- Receptor Binding : Its structure allows for effective binding to various receptors, which can lead to downstream signaling effects.
- Metabolic Stability : The difluoropiperidine enhances metabolic stability, allowing for prolonged activity in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit selective inhibition of cancer-related pathways. For instance, it has been shown to inhibit the PI3KαH1047R mutant protein, which is prevalent in breast cancers. The compound demonstrated significant potency with an IC50 value in the low nanomolar range (Table 1) .
Neuropharmacological Effects
Research indicates potential neuropharmacological applications due to its ability to cross the blood-brain barrier. This property could make it a candidate for treating neurological disorders. In vivo studies have shown that modifications around the piperidine ring can significantly impact the compound's central nervous system (CNS) activity .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various pyridine derivatives against breast cancer cell lines (T47D and SKBR3), this compound was found to have an IC50 value of approximately 48 nM against T47D cells. This suggests strong anticancer properties compared to other derivatives tested (Table 2) .
| Compound | T47D IC50 (nM) | SKBR3 IC50 (nM) |
|---|---|---|
| This compound | 48 | >10,000 |
| Compound A | 332 | 115 |
| Compound B | 78 | 5894 |
Case Study 2: CNS Activity
In a pharmacokinetic study involving mouse models, the compound exhibited significant CNS penetration. It was noted that modifications leading to increased lipophilicity improved its ability to penetrate the blood-brain barrier while maintaining metabolic stability (Table 3) .
| Compound Modification | Cl int (mL/min/kg) | CNS Penetration |
|---|---|---|
| Original Compound | 39 | High |
| Difluoroazetidine | 12 | Moderate |
| Cyclohexane Variant | 29 | Low |
Q & A
Q. What are the optimal synthetic routes for 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine, and how can reaction yields be maximized?
Answer: The synthesis typically involves reductive amination between 4,4-difluoropiperidine and pyridine derivatives. Key steps include:
- Step 1: React 4,4-difluoropiperidine with a pyridine-aldehyde derivative (e.g., 2-pyridinecarboxaldehyde) in dichloromethane (DCM) .
- Step 2: Use sodium triacetoxyborohydride (STAB) as a reducing agent under inert conditions (e.g., nitrogen atmosphere) to form the methylene bridge .
- Step 3: Optimize reaction time (typically 12–24 hours) and stoichiometry (amine:aldehyde ratio of 1.2:1) to achieve yields >70% .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Use anhydrous solvents to avoid hydrolysis |
| Reducing Agent | Sodium triacetoxyborohydride | Pre-activate STAB in dry DCM |
| Temperature | Room temperature (25°C) | Avoid exothermic side reactions |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 3.2–3.5 ppm (piperidine CH₂ groups) confirm connectivity .
- ¹⁹F NMR: Distinct signals at δ -120 to -125 ppm verify difluoropiperidine substitution .
- X-ray Crystallography:
- Hydrogen bonding networks (e.g., O-H···N interactions) and dihedral angles (e.g., 72.9° between pyridine and piperidine planes) are resolved using single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) .
- Mass Spectrometry (MS): ESI+ m/z = 198.21 [M+H]⁺ matches the molecular formula C₁₁H₁₃F₂N₃ .
Advanced Research Questions
Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?
Answer:
- Co-solvent Systems: Use DMSO:water (10:90 v/v) with 0.1% Tween-80 to enhance aqueous solubility while maintaining cell viability .
- Prodrug Design: Introduce phosphate or sulfonate groups at the pyridine nitrogen to improve hydrophilicity .
- Nanoparticle Encapsulation: Lipid-based nanoparticles (e.g., liposomes) increase bioavailability in in vitro models .
Q. How does fluorination at the 4,4-positions of the piperidine ring impact the compound’s reactivity and target binding?
Answer:
- Electronic Effects: Fluorine’s electronegativity increases the electron-withdrawing nature of the piperidine ring, polarizing adjacent C-H bonds and enhancing hydrogen-bond acceptor capacity .
- Conformational Rigidity: Difluoro substitution restricts piperidine ring puckering, favoring a chair conformation that improves binding to hydrophobic enzyme pockets (e.g., PI3Kδ inhibitors) .
- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in pharmacokinetic studies .
Table 2: Fluorination Impact on Binding Affinity (Example: PI3Kδ Inhibition)
| Compound Modification | IC₅₀ (nM) | Selectivity Over PI3Kα |
|---|---|---|
| Non-fluorinated piperidine | 250 | 10-fold |
| 4,4-Difluoropiperidine | 28 | 50-fold |
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics:
- Toxicity Screening:
- Acute Toxicity: LD₅₀ > 500 mg/kg in mice (OECD Guideline 423) .
- Genotoxicity: Ames test negative for mutagenicity at ≤100 µM .
Q. How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina):
- QSAR Models:
- Correlate logP values (experimental logP = 2.1) with IC₅₀ data to refine substituent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
